molecular formula C14H20N2OS B1274804 2-amino-N-cyclopentyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide CAS No. 590356-73-3

2-amino-N-cyclopentyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide

Cat. No. B1274804
M. Wt: 264.39 g/mol
InChI Key: QAGLYPZARQJAHK-UHFFFAOYSA-N
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Description

The compound 2-amino-N-cyclopentyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide is a derivative of thiophene, which is a heterocyclic compound with a sulfur atom in its ring structure. This compound is part of a broader class of thiophene derivatives that have been synthesized and studied for various biological activities, including antiarrhythmic, serotonin antagonist, antianxiety, antimicrobial, anti-inflammatory, and antioxidant properties .

Synthesis Analysis

The synthesis of thiophene derivatives typically involves initial reactions with different organic reagents. For instance, novel thiophene derivatives were synthesized from 2-amino-4,5,6,7-tetrahydro-N-phenylbenzo[b]thiophene-3-carboxamide and 2-amino-4,5,6,7-tetrahydro-benzo[b]thiophene-3-carbonitrile with various reagents . The Gewald reaction has also been employed to synthesize related compounds, such as 2-amino-N-(3-chlorophenyl)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide . These synthetic routes are confirmed by spectroscopic methods like IR, NMR, and MS, along with elemental analysis.

Molecular Structure Analysis

The molecular structure of these thiophene derivatives is crucial for their biological activity. For example, the crystal structure of N-p-tolyl-2-acetylamino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide was determined using X-ray diffraction, revealing intra and intermolecular hydrogen bonds . Such structural features are important for the interaction of these compounds with biological targets.

Chemical Reactions Analysis

Thiophene derivatives undergo various chemical reactions to form new compounds with potential biological activities. For instance, reactions of 2-amino-3-cyano-4,5,6,7-tetrahydrobenzo[b]thiophene with arylidenemalononitriles lead to benzothieno[2,3-d]pyrimidine derivatives . These reactions are guided by the functional groups present on the thiophene core and are characterized by their respective spectral data.

Physical and Chemical Properties Analysis

The physical and chemical properties of thiophene derivatives, such as solubility, melting point, and stability, are influenced by their molecular structure. These properties are essential for the pharmacokinetic profile of the compounds and their suitability as drug candidates. The LD50 values are determined to assess the acute toxicity of these compounds . Additionally, modifications to the thiophene core and substitutions at various positions can significantly affect the biological activity, as seen in the allosteric activity of certain derivatives on the adenosine A1 receptor .

Scientific Research Applications

Synthesis and Analysis in Pharmaceutical Chemistry

2-amino-N-cyclopentyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide and its derivatives, particularly azomethine derivatives, are important in pharmaceutical chemistry. These compounds serve as acyclic precursors for biologically active compounds. Their diverse pharmacological properties, mainly cytostatic effects, underline their significance in the field. The optimization of synthesis methods and high-performance liquid chromatography (HPLC) analysis contributes to the development of active pharmaceutical substances. The predictability of biological activity, including cytostatic, antitubercular, and anti-inflammatory effects, further underscores their potential in medical research (Chiriapkin et al., 2021).

Biological Activity and Structural Analysis

The thiophene-3-carboxamide derivatives of this compound have shown notable antibacterial and antifungal activities. The molecular structure, particularly the planarity between the thiophene rings and the substituent groups, plays a crucial role in these biological activities. The presence of specific intermolecular and intramolecular interactions, like hydrogen bonds, contributes to the stability and biological efficacy of these compounds (Vasu et al., 2005).

Antimicrobial and Anti-inflammatory Agents

The synthesis of Schiff bases from 2-amino-N-cyclopentyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide has led to compounds with promising antibacterial and antifungal activity. Some derivatives also display anti-inflammatory properties, further indicating the therapeutic potential of these compounds (Narayana et al., 2006).

properties

IUPAC Name

2-amino-N-cyclopentyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H20N2OS/c15-13-12(10-7-3-4-8-11(10)18-13)14(17)16-9-5-1-2-6-9/h9H,1-8,15H2,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QAGLYPZARQJAHK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)NC(=O)C2=C(SC3=C2CCCC3)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H20N2OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001152214
Record name 2-Amino-N-cyclopentyl-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001152214
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

264.39 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-amino-N-cyclopentyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide

CAS RN

590356-73-3
Record name 2-Amino-N-cyclopentyl-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=590356-73-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Amino-N-cyclopentyl-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001152214
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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